4-Methoxybenzene-1-diazonium nitrate
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Overview
Description
4-Methoxybenzene-1-diazonium nitrate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a methoxy group (-OCH₃) at the para position relative to the diazonium group on a benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and applications in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methoxybenzene-1-diazonium nitrate typically involves the diazotization of 4-methoxyaniline. The process begins with the dissolution of 4-methoxyaniline in hydrochloric acid, followed by cooling the solution to 0-5°C. Sodium nitrite is then added slowly to the solution, maintaining the low temperature to form the diazonium salt . The reaction can be represented as follows:
4-Methoxyaniline+NaNO2+HCl→4-Methoxybenzene-1-diazonium chloride+NaCl+H2O
To obtain the nitrate salt, the diazonium chloride is treated with a nitrate source, such as sodium nitrate or nitric acid.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves precise control of temperature and reagent addition to ensure high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzene-1-diazonium nitrate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Sodium sulfite or hypophosphorous acid can be used for reduction.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo compounds.
Reduction: 4-Methoxyaniline.
Scientific Research Applications
4-Methoxybenzene-1-diazonium nitrate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxybenzene-1-diazonium nitrate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, due to the excellent leaving group properties of nitrogen gas (N₂). The diazonium ion acts as an electrophile, facilitating the attack by nucleophiles and leading to the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzene-1-diazonium nitrate
- 4-Chlorobenzene-1-diazonium nitrate
- 4-Bromobenzene-1-diazonium nitrate
Uniqueness
4-Methoxybenzene-1-diazonium nitrate is unique due to the presence of the methoxy group, which is an electron-donating group. This influences the reactivity and stability of the diazonium ion, making it more reactive in certain coupling reactions compared to its nitro, chloro, and bromo counterparts .
Properties
CAS No. |
42238-27-7 |
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Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
4-methoxybenzenediazonium;nitrate |
InChI |
InChI=1S/C7H7N2O.NO3/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4/h2-5H,1H3;/q+1;-1 |
InChI Key |
VFVHMFLKFXJRPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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